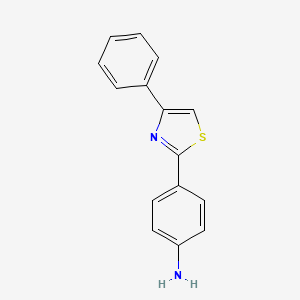

4-(4-phenyl-1,3-thiazol-2-yl)aniline

Description

4-(4-Phenyl-1,3-thiazol-2-yl)aniline is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4 and an aniline moiety at position 2. The thiazole ring contributes to its aromaticity and electronic delocalization, while the aniline group introduces nucleophilic and hydrogen-bonding capabilities. This compound serves as a versatile building block in medicinal chemistry and materials science due to its structural adaptability .

Properties

IUPAC Name |

4-(4-phenyl-1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-13-8-6-12(7-9-13)15-17-14(10-18-15)11-4-2-1-3-5-11/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCASGOZKOOXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenyl-1,3-thiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the phenyl and aniline groups. One common method is the Hantzsch synthesis, which involves the cyclization of α-haloketones with thioamides. For instance, the reaction of 2-bromoacetophenone with thiourea in ethanol under reflux conditions can yield 4-phenyl-1,3-thiazole-2-amine, which can then be further reacted with aniline to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-phenyl-1,3-thiazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

4-(4-phenyl-1,3-thiazol-2-yl)aniline has been studied for its potential therapeutic effects against various diseases:

- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For example, derivatives of this compound have demonstrated effectiveness against bacterial strains and fungi .

- Anticancer Properties : Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation. In particular, certain derivatives have been linked to cytotoxic effects on cancer cells .

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and psoriasis .

2. Agricultural Applications

Research has highlighted the role of this compound in agriculture:

- Herbicidal Activity : Some studies suggest that thiazole derivatives can act as herbicides, promoting plant growth while inhibiting weed development. This property is particularly valuable in enhancing crop yields .

Industrial Applications

1. Material Science

The compound is utilized in the development of organic semiconductors due to its unique electronic properties. Its ability to conduct electricity under certain conditions makes it suitable for applications in electronic devices.

2. Dye and Pigment Production

This compound is also employed in the synthesis of dyes and pigments owing to its vibrant color properties and stability under various conditions.

Data Tables

Case Studies

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .

Case Study 2: Anticancer Research

In a study focused on anticancer properties, researchers synthesized several thiazole derivatives and tested them against human cancer cell lines. The findings revealed that certain derivatives had IC50 values indicating potent cytotoxicity towards cancer cells, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 4-(4-phenyl-1,3-thiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in the context of its antileishmanial activity, it has been suggested that the compound targets S-methyl-5-thioadenosine phosphorylase, an enzyme involved in the purine salvage pathway of the parasite . This interaction disrupts the parasite’s metabolism, leading to its death.

Comparison with Similar Compounds

Positional Isomers and Substitution Effects

3-(4-Phenyl-1,3-thiazol-2-yl)aniline

This isomer shifts the aniline group to position 3 of the thiazole ring. The altered substitution pattern affects electronic properties and intermolecular interactions. For instance, the meta-substitution may reduce conjugation efficiency compared to the para-substituted parent compound, influencing reactivity in synthetic applications .- 4-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline Here, the phenyl group on the thiazole is replaced with a 4-chlorophenyl substituent. This compound exhibits solubility in chloroform and DMSO, contrasting with the parent compound’s solubility profile .

Fluorinated Derivatives

4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline

Substitution of the phenyl group with a 4-fluorophenyl moiety introduces electron-withdrawing effects, altering the compound’s electronic density. Fluorination often improves metabolic stability in pharmaceuticals and enhances charge transport in organic semiconductors .di(FPh-ThAz-An)-TPA

This derivative incorporates two fluorophenyl-thiazol-aniline units linked via a triphenylamine core. The extended conjugation system enhances UV-Vis absorption properties, making it suitable for organic photovoltaic applications. The imine bond formation (confirmed by NMR at 8.48 ppm) demonstrates structural versatility .

Hybrid Heterocyclic Systems

Thiazole-Oxadiazole Hybrids

Compounds like N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine combine thiazole and oxadiazole rings. These hybrids exhibit enhanced cytotoxic activity compared to the parent compound, as demonstrated in in vitro studies. The oxadiazole moiety introduces additional hydrogen-bonding sites, improving bioactivity .- IR spectra confirm NH₂ stretches at 3353–3422 cm⁻¹, consistent with similar aniline derivatives .

Nitro-Substituted Analogues

- 3-(4-(4-Methyl-3-nitrophenyl)thiazol-2-yl)aniline

The nitro group introduces strong electron-withdrawing effects, reducing electron density on the thiazole ring. This modification may require harsher synthetic conditions (e.g., reflux with phosphorus oxychloride) and could influence redox properties in materials science applications .

Structural and Crystallographic Insights

- Isostructural Fluorophenyl Derivatives Compounds 4 and 5 (from ) exhibit triclinic crystal packing with P̄1 symmetry. One fluorophenyl group deviates from planarity, creating a non-coplanar structure. This distortion impacts charge transport in solid-state applications, unlike the more planar parent compound .

Biological Activity

4-(4-phenyl-1,3-thiazol-2-yl)aniline, a thiazole derivative, has garnered interest in the scientific community due to its diverse biological activities. Thiazoles are known for their broad range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This article aims to explore the biological activity of this compound, supported by data tables and case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets. These interactions often result in biochemical changes that lead to its therapeutic effects. Thiazole derivatives typically influence cellular pathways through mechanisms such as:

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

- Antimicrobial Effects : Disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Antitumor Activity : Inducing apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance its cytotoxicity .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for neuroprotective effects. Studies have shown that it can reduce neuronal cell death induced by oxidative stress.

Case Studies

- Antimicrobial Study : A study published in MDPI evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated a strong correlation between the thiazole structure and antimicrobial potency .

- Cytotoxicity Assessment : A recent investigation assessed the cytotoxic effects of this compound on breast cancer cells (MCF-7). The study found that treatment with this compound resulted in significant cell death and apoptosis induction .

Q & A

Q. What synthetic methodologies are effective for preparing 4-(4-phenyl-1,3-thiazol-2-yl)aniline?

A common approach involves condensation reactions between substituted anilines and thiazole precursors. For example, a protocol adapted from related thiazole-aniline syntheses includes heating 4,4’-diformyltriphenylamine with a thiazole-containing aniline derivative in the presence of acid catalysts (e.g., p-toluenesulfonic acid) at 150°C for 48 hours. Structural confirmation is achieved via NMR, with characteristic imine proton signals observed at ~8.5 ppm, and FT-IR for functional group validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : Identifies aromatic protons (6.5–8.5 ppm) and imine bonds (if present).

- FT-IR : Confirms NH stretches (~3300–3500 cm) and C=N/C-S vibrations in the thiazole ring (~1600 cm).

- Mass spectrometry : Validates molecular weight and fragmentation patterns. Cross-referencing with X-ray crystallography (e.g., SHELX refinement) ensures structural accuracy .

Q. How is this compound utilized as a building block in organic synthesis?

The compound serves as a precursor for imine-linked polymers and coordination complexes. For instance, it reacts with aldehydes (e.g., terthiophene carboxaldehydes) to form conjugated Schiff bases, which are studied for charge-transfer properties in optoelectronics .

Advanced Research Questions

Q. How can computational tools like Multiwfn enhance the analysis of this compound’s electronic properties?

Multiwfn enables:

- Electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic sites.

- Electron localization function (ELF) analysis to visualize bonding regions.

- Density-of-states (DOS) calculations to correlate electronic structure with conductivity. These methods help rationalize experimental observations, such as conductivity trends in imine-based layers .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Use SHELXL for high-resolution refinement, focusing on:

Q. How do substituents on the phenyl ring influence the compound’s thermoelectric properties?

Introducing electron-withdrawing groups (e.g., -F) reduces π-electron density, lowering charge-transfer resistance. For example, fluorophenyl-substituted analogs (e.g., PV-BLJ-SC13) exhibit 50% lower conductivity than non-fluorinated derivatives due to disrupted molecular alignment in thin films .

Q. What approaches optimize the design of bioactive derivatives from this compound?

- Structure-activity relationship (SAR) studies : Modify the phenyl or thiazole moieties (e.g., sulfonamide or acetyl substitutions) to enhance binding affinity.

- Coordination chemistry : Use the aniline NH group as a ligand for metal complexes (e.g., Ru or Pt) with anticancer activity.

- Bioconjugation : Attach thiol-reactive linkers (e.g., 1,3,4-oxadiazole) for site-selective protein modification .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental conductivity measurements?

- Re-examine basis sets : Ensure DFT calculations (e.g., B3LYP/6-31G*) match experimental conditions (e.g., solvent effects).

- Check layer morphology : Use AFM or XRD to verify molecular packing, as disordered domains (common in spin-coated films) may deviate from idealized models.

- Temperature calibration : Conductivity measurements are sensitive to thermal gradients; use IR thermography to monitor uniformity .

Methodological Tables

Table 1. Key Spectral Data for this compound

| Technique | Observed Signal | Functional Group/Property |

|---|---|---|

| NMR | 8.48 ppm (s, 1H) | Imine bond (CH=N) |

| FT-IR | 1620 cm | C=N (thiazole ring) |

| UV-Vis | λ = 320 nm | π→π* transition |

Table 2. Conductivity of Substituted Derivatives (Adapted from )

| Derivative | Substituent | Conductivity (S/cm) | Molecular Alignment |

|---|---|---|---|

| PV-BLJ-SC9 | None | 1.2 × 10 | Ordered |

| PV-BLJ-SC13 | 4-Fluorophenyl | 6.0 × 10 | Disordered |

| PV-BLJ-SC14 | 4-Cyanophenyl | 5.5 × 10 | Mixed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.